Nitro(1,2,3,4,5,6-14C6)cyclohexatriene
Overview
Description
Nitro(1,2,3,4,5,6-14C6)cyclohexatriene is a compound with the molecular formula C6H5NO2. It is a derivative of 1,2,3-cyclohexatriene, a strained isomer of benzene. This compound is labeled with carbon-14, a radioactive isotope, which makes it useful for tracing and studying chemical reactions and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitro(1,2,3,4,5,6-14C6)cyclohexatriene involves the nitration of 1,2,3,4,5,6-14C6-cyclohexatriene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group (-NO2) into the cyclohexatriene ring. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The use of carbon-14 labeling requires specialized facilities to handle and incorporate the radioactive isotope safely.
Chemical Reactions Analysis
Types of Reactions
Nitro(1,2,3,4,5,6-14C6)cyclohexatriene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form amines or hydroxylamines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in the presence of hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted cyclohexatriene derivatives.
Scientific Research Applications
Nitro(1,2,3,4,5,6-14C6)cyclohexatriene has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways due to its carbon-14 labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in radiolabeling pharmaceuticals for diagnostic imaging.
Industry: Utilized in the development of new materials and chemical processes, particularly in the study of reaction kinetics and dynamics.
Mechanism of Action
The mechanism of action of Nitro(1,2,3,4,5,6-14C6)cyclohexatriene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with various biomolecules. The carbon-14 labeling allows for the tracking of these interactions and the identification of molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Similar in structure but lacks the carbon-14 labeling and the strained cyclohexatriene ring.
1,2,3-Cyclohexatriene: The parent compound without the nitro group.
Benzyne: Another strained isomer of benzene with different reactivity.
Uniqueness
Nitro(1,2,3,4,5,6-14C6)cyclohexatriene is unique due to its combination of a strained cyclohexatriene ring, a nitro group, and carbon-14 labeling. This combination makes it particularly valuable for tracing and studying complex chemical and biological processes.
Properties
IUPAC Name |
nitro(1,2,3,4,5,6-14C6)cyclohexatriene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+2,2+2,3+2,4+2,5+2,6+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUZADURLCDLV-YROCTSJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.065 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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